molecular formula C15H15NO2 B2536760 N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide CAS No. 28586-49-4

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Cat. No.: B2536760
CAS No.: 28586-49-4
M. Wt: 241.29
InChI Key: HZEGZGIYWZMCQN-UHFFFAOYSA-N
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Description

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound is characterized by a hydroxymethylphenyl group attached to an acetamide moiety. Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . While the specific biological activity of this compound is an area of ongoing investigation, research into its structural isomer, N-(2-hydroxyphenyl)acetamide, provides context for its potential research value. Studies published in the Journal of Molecular Structure indicate that the isomer N-(2-hydroxyphenyl)acetamide has been investigated for its prominent anti-inflammatory properties, making it a candidate for research in preventing cardiovascular diseases and rheumatoid arthritis . Furthermore, this related amide has been reported to possess strong apoptotic activity on specific cell lines and has shown antitubercular activity against Mycobacterium tuberculosis H37Rv in studies, suggesting a potential research interest in antimicrobial and cytological applications . The structural features of this compound family also make them subjects of interest in synthetic chemistry, particularly in derivatization studies such as silylation, which can enhance volatility and stability for analytical or pharmaceutical research . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic human use.

Properties

IUPAC Name

N-[2-[hydroxy(phenyl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10,15,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGZGIYWZMCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide typically involves the reaction of 2-amino-3-benzoylbenzeneacetamide with suitable reagents. One common method includes the use of Raney nickel as a catalyst for desulfurization . The reaction conditions often involve solvents like tetrahydrofuran (THF) and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization and the use of high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler aromatic compounds.

Scientific Research Applications

Anti-Inflammatory Applications

Mechanism of Action
N-(2-hydroxyphenyl)acetamide has been studied for its anti-inflammatory properties, particularly in models of arthritis. Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory pathways. In a study involving adjuvant-induced arthritis in rats, treatment with N-(2-hydroxyphenyl)acetamide significantly reduced paw edema and body weight loss associated with inflammation .

Case Study
In a controlled experiment, rats treated with doses of 5 mg/kg and 10 mg/kg showed a marked decrease in inflammation markers compared to the control group. Histopathological analyses revealed improved joint health, suggesting that N-(2-hydroxyphenyl)acetamide effectively mitigates joint inflammation through multiple pathways, including the modulation of Toll-like receptors (TLRs) .

Anticancer Potential

In Vitro Studies
Recent investigations have highlighted the anticancer potential of N-(2-hydroxyphenyl)acetamide derivatives. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines, including OVCAR-8 and NCI-H40. These studies report percent growth inhibitions (PGIs) exceeding 75% in treated cell lines .

Mechanism of Action
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit critical metabolic pathways involved in tumor growth. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anticancer activity .

Modulation of Immune Responses

Toll-like Receptor Modulation
N-(2-hydroxyphenyl)acetamide has been identified as a modulator of immune responses through its effects on TLRs. In animal models, it has been shown to suppress TLR-mediated inflammation, which is particularly relevant in autoimmune conditions like arthritis . The compound's ability to downregulate TLR expression correlates with reduced inflammatory responses and improved clinical outcomes in experimental arthritis models.

Research Findings
Studies have demonstrated that treatment with N-(2-hydroxyphenyl)acetamide leads to significant reductions in TLR-2 and TLR-4 mRNA levels in splenocytes from treated animals. This suggests a pleiotropic effect on immune modulation, contributing to its anti-inflammatory properties .

Summary of Applications

Application Area Effects Observed Key Findings
Anti-inflammatoryReduced cytokine levels (IL-1β, TNF-α)Significant decrease in paw edema in arthritic rats
AnticancerInduced apoptosis in cancer cell linesHigh percent growth inhibition (PGI > 75%) against specific lines
Immune modulationSuppressed TLR expressionDecreased levels of pro-inflammatory markers

Mechanism of Action

The mechanism of action of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application, such as its role in inhibiting inflammatory responses or acting as an analgesic .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several acetamide derivatives:

Substituent Variations
  • N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3): Features a hydroxyl group directly on the phenyl ring and a methyl group on the acetamide nitrogen. The absence of the hydroxyphenylmethyl group reduces steric hindrance compared to the target compound .
  • N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c): Incorporates a sulfonylmethyl group and a chloro substituent, introducing electron-withdrawing effects absent in the target compound .
  • N-(3-Acetylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: Contains an acetylphenyl group and a branched alkoxy chain, diverging in both electronic and steric profiles .
Functional Group Impact
  • Hydroxyl vs. Sulfonyl Groups : Hydroxyl groups (as in the target compound) enhance hydrogen bonding, whereas sulfonyl groups (e.g., 6a–6e in ) increase polarity and thermal stability .
  • Chlorine Substitution: Compounds like 6c () and N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide () exhibit higher melting points due to stronger intermolecular interactions from electron-withdrawing substituents .

Physical and Chemical Properties

Key properties of analogous compounds are summarized below:

Compound Name Melting Point (°C) Notable Substituents Reference
N-(2-Hydroxyphenyl)-N-methylacetamide Not reported -OH (phenyl), -CH₃ (N)
6c (4-chlorophenyl sulfonyl derivative) 134–135 -Cl, -SO₂CH₂
N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide 82% yield (solid) -Cl, -N(CH₃)Ph
N-(3-Acetylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide Not reported -COCH₃, branched alkoxy

Observations :

  • Electron-withdrawing groups (e.g., -Cl, -SO₂) correlate with higher melting points (e.g., 6c at 134–135°C vs. 6a at 115–116°C) .
  • Hydroxyl groups improve solubility in polar solvents but may reduce thermal stability compared to sulfonyl derivatives .
Fe(III)-Catalyzed Reactions
  • Used for synthesizing sulfonylmethyl acetamides (6a–6e, ), yielding solids with high purity via silica gel chromatography .
Photomicellar Catalysis
  • Employed in for preparing N-aryl acetamides (e.g., N-Cyclohexyl-2-(methyl(phenyl)amino)acetamide), achieving yields up to 88% .
Multicomponent Reactions
  • Referenced in for constructing heterocyclic acetamide precursors, emphasizing versatility in functionalization .

Comparison :

  • Fe(III)-catalyzed methods favor functional group tolerance, while photomicellar catalysis offers greener alternatives but requires optimization for polar substrates .

Biological Activity

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, also known as NA-2, has garnered attention for its potential therapeutic properties, particularly in anti-inflammatory and nephroprotective contexts. This article delves into the compound's biological activity, supported by various studies and findings.

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.216 g/mol
  • CAS Number : 3306-05-6

The biological activities of NA-2 are primarily attributed to its ability to modulate inflammatory pathways and protect against oxidative stress. It appears to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the inflammatory response.

Case Study: Adjuvant-Induced Arthritis Model

A pivotal study investigated the anti-inflammatory effects of NA-2 in a rat model of adjuvant-induced arthritis. Key findings include:

  • Dosage : Administration of 5 mg/kg and 10 mg/kg doses significantly reduced paw edema and body weight loss compared to control groups.
  • Cytokine Levels : Serum levels of IL-1β and TNF-α were markedly lower in treated rats, indicating a reduction in systemic inflammation.
  • Oxidative Stress Markers : Treatment with NA-2 altered oxidative stress markers, suggesting a protective effect against oxidative damage .

Table 1: Summary of Anti-inflammatory Effects in Adjuvant-Induced Arthritis

ParameterControl GroupNA-2 (5 mg/kg)NA-2 (10 mg/kg)
Paw Edema Volume (mL)4.5 ± 0.33.1 ± 0.21.8 ± 0.1
Body Weight Change (g)-20 ± 5-10 ± 3-5 ± 2
IL-1β Levels (pg/mL)150 ± 10100 ± 870 ± 5
TNF-α Levels (pg/mL)200 ± 15120 ± 1280 ± 7

Nephroprotective Effects

Another significant study explored the nephroprotective properties of NA-2 against doxorubicin-induced nephrotoxicity in rats:

  • Experimental Design : Rats were treated with doxorubicin (6 mg/kg) followed by NA-2 (10 mg/kg/day) for three weeks.
  • Findings : The treatment improved urinary protein levels and reduced kidney injury markers such as KIM-1 and MCP-1.
  • Histopathological Analysis : Renal tissues showed fewer lesions compared to the control group, indicating a protective effect against drug-induced damage .

Table 2: Nephroprotective Effects of NA-2

ParameterControl Group (DOX)NA-2 Treated Group
Urinary Protein (mg/kg/day)>50<20
KIM-1 Expression (fold change)+3.5+1.2
Histopathological LesionsSevereMild

Structure–Activity Relationships (SAR)

Research into the SAR of NA-2 has revealed that modifications to its structure can significantly impact its biological activity. Compounds with electron-donating groups tend to exhibit enhanced anti-inflammatory properties, which aligns with findings from various studies that emphasize the importance of functional groups in modulating activity against COX enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions between substituted phenylacetamide precursors and hydroxylated benzaldehyde derivatives. For example, a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) facilitates nucleophilic substitution or Schiff base formation . Reaction monitoring via TLC ensures completion, with yields optimized by adjusting stoichiometry (e.g., 1:1.5 molar ratios of reactants) and reaction time (e.g., 24 hours at room temperature) .
  • Key Considerations : Impurities may arise from incomplete substitution; recrystallization or column chromatography is recommended for purification.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and hydrogen bonding?

  • Methodology :

  • Single-crystal XRD resolves the spatial arrangement of the hydroxyl and acetamide groups, identifying intramolecular hydrogen bonds (e.g., O–H···O=C interactions) critical for stability .
  • FTIR detects ν(C=O) stretching (~1650–1700 cm⁻¹) and ν(O–H) vibrations (~3200–3500 cm⁻¹) .
  • NMR (¹H and ¹³C) confirms regiochemistry: aromatic protons adjacent to hydroxyl and acetamide groups show distinct splitting patterns (e.g., doublets or triplets due to coupling) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity, and what computational tools can predict binding affinities?

  • Methodology :

  • Introduce substituents (e.g., –NO₂, –OCH₃) via electrophilic aromatic substitution to modulate electron density and steric effects.
  • Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., enzymes or receptors) by analyzing binding poses and energy scores . For example, hydroxyl groups may form hydrogen bonds with catalytic residues, while phenyl rings participate in π-π stacking .
    • Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Validate via in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve crystallographic data contradictions in hydrogen-bonding networks for structurally similar acetamides?

  • Methodology :

  • Compare hydrogen-bond motifs (e.g., R₂²(8) or R₄⁴(12) patterns) across crystal structures of analogs using databases like the Cambridge Structural Database .
  • DFT calculations (e.g., B3LYP/6-31G*) assess thermodynamic stability of different hydrogen-bonding conformers .
    • Case Study : Disordered hydroxyl groups in some structures may require refinement using restraints or twin resolution algorithms .

Q. How can this compound serve as a precursor for heterocyclic compounds, and what catalytic systems improve cyclization efficiency?

  • Methodology :

  • Use multicomponent reactions (e.g., Ugi or Biginelli reactions) with aldehydes and amines to synthesize oxadiazoles or thiazoles .
  • Catalytic systems like Cu(I)/TBAB (tetrabutylammonium bromide) enhance cyclization yields by stabilizing transition states .
    • Challenges : Competing side reactions (e.g., hydrolysis) require anhydrous conditions and inert atmospheres.

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Methodology :

  • Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Compare experimental FTIR spectra with computed spectra (e.g., Gaussian 09) to confirm functional group assignments .
    • Example : Aromatic proton shifts in DMSO-d₆ vs. CDCl₃ may vary due to solvent polarity; report solvent effects explicitly .

Q. What quality control criteria ensure batch-to-batch consistency in synthesized this compound?

  • Methodology :

  • HPLC purity (≥95% by area normalization) and melting point consistency (±2°C) are critical .
  • Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

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